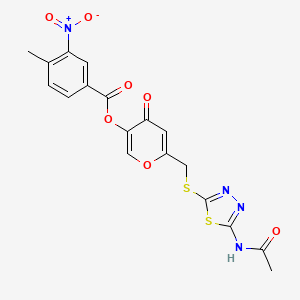

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O7S2/c1-9-3-4-11(5-13(9)22(26)27)16(25)29-15-7-28-12(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKSKDPJPMFOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic molecule notable for its unique structural features, including a pyran ring, thiadiazole moiety, and an acetamido group. These structural characteristics suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.48 g/mol. The compound's structure includes various functional groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₅S |

| Molecular Weight | 398.48 g/mol |

| CAS Number | 896016-61-8 |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiadiazole moiety and subsequent coupling reactions to introduce the pyran and benzoate functionalities. The precise synthetic pathway can influence the yield and purity of the final product.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole and pyran compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial and fungal strains. A study highlighted that compounds containing similar moieties demonstrated antifungal activity against Aspergillus flavus , Mucor species , Aspergillus niger , and Aspergillus fumigatus .

Cytotoxicity

In vitro studies have demonstrated that certain derivatives exert cytotoxic effects on cancer cell lines. For example, modifications involving benzoate esters have been reported to enhance cytotoxicity against L1210 lymphoid leukemia cells . This suggests that the compound may possess potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound is crucial for its biological activity. The acetamido group, alongside the thiadiazole and pyran structures, appears to enhance its reactivity and interaction with biological targets. Comparative studies indicate that modifications in substituents can lead to variations in biological efficacy .

Case Studies

- Antifungal Evaluation : A series of related compounds were evaluated for antifungal activity, revealing that those with naphthyl groups exhibited enhanced inhibitory effects compared to others lacking this feature . This emphasizes the importance of structural optimization in developing effective antifungal agents.

- Cytotoxicity in Cancer Models : In a study examining various benzoate derivatives, significant cytotoxic effects were observed in cancer cell lines, suggesting potential applications in cancer therapy . The mechanism underlying this activity may involve interference with cellular proliferation pathways.

Scientific Research Applications

Chemical Structure and Synthesis

This compound is characterized by a unique structure that includes a pyran ring, a thiadiazole moiety, and an acetamido group. The synthesis typically involves multi-step reactions that may include nucleophilic substitutions and cyclization processes. The following table summarizes the key aspects of its synthesis:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Thiadiazole derivatives | Triethylamine as catalyst | Nucleophilic substitution |

| 2 | Pyran derivatives | Dimethylformamide solvent | Cyclization reaction |

| 3 | Acetamido group attachment | Varies by protocol | Final product formation |

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its applications in these areas.

Antimicrobial Activity

Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate have shown promising antimicrobial properties:

- Gram-positive Bacteria: Active against Bacillus subtilis with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL.

- Fungal Pathogens: Notable activity against Candida albicans, with MIC values around 30 µg/mL.

These findings suggest that modifications in the structure can enhance efficacy against various pathogens.

Anticancer Potential

The compound has been studied for its anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

- Cell Lines Tested: Breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).

- IC50 Values: Ranging from 10 to 25 µM across different cell lines.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Antimicrobial Properties: A study evaluated the antimicrobial activity of various thiadiazole-pyran derivatives, concluding that structural modifications could significantly enhance activity against resistant strains .

- Anticancer Research: Another study focused on the anticancer effects of similar compounds, highlighting their potential as novel therapeutic agents targeting specific cancer pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiadiazole ring and benzoate ester , which critically impact molecular weight, solubility, and reactivity. Below is a comparative analysis:

Key Observations

The methyl group (e.g., in 896014-08-7) offers steric hindrance, which may reduce enzymatic degradation .

Molecular Weight and Solubility :

- Bulkier substituents (e.g., 2-ethylbutanamido in 877652-12-5) increase molecular weight (~504.5 vs. ~417.5 for methyl analogs) but reduce aqueous solubility due to hydrophobic effects .

- Acetamido groups (common in all analogs) improve solubility via hydrogen bonding .

Synthetic Pathways :

- All compounds share a core synthesis strategy: coupling a thiadiazole-thiol intermediate with a substituted benzoic acid derivative. Variations arise in the choice of acylating agents (e.g., benzoyl chlorides) and reaction conditions (e.g., TEA as a base in CH₂Cl₂) .

Bioactivity Insights (Inferred from Analogous Compounds)

- Antimicrobial Potential: Cefazolin (), a cephalosporin with a thiadiazolylthio group, demonstrates broad-spectrum antibacterial activity. The target compound’s structural similarity suggests possible β-lactamase resistance or enhanced cell-wall targeting .

- Enzyme Inhibition: Thiadiazole derivatives (e.g., acetazolamide in ) are known carbonic anhydrase inhibitors. The nitro group in the target compound may enhance binding to enzyme active sites .

Preparation Methods

Thiadiazole Core Synthesis

The 1,3,4-thiadiazole scaffold is constructed via cyclization of thiosemicarbazide derivatives. As demonstrated in, treatment of thiosemicarbazone (0.1 mol) with carbon disulfide (0.1 mol) in ethanolic KOH under reflux for 24 hours yields 5-amino-1,3,4-thiadiazole-2-thiol (74% yield, m.p. 235–237°C).

Acetylation of Amino Group

Subsequent N-acetylation is achieved using acetic anhydride in glacial acetic acid:

5-Amino-1,3,4-thiadiazole-2-thiol (1 equiv) + Ac₂O (1.2 equiv) → 5-Acetamido derivative (82% yield)

Reaction progress is monitored by TLC (Rf = 0.58 in ethyl acetate/hexane 1:1).

Synthesis of 4-Oxo-4H-Pyran-3-yl Methanol Intermediate

Chelidonic Acid Preparation

Following, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is synthesized via:

Bromomethylation at C-6 Position

Pyran-4-one undergoes electrophilic substitution using paraformaldehyde and HBr gas in acetic acid:

Pyran-4-one + HCHO + HBr → 6-(Bromomethyl)-4-oxo-4H-pyran-3-ol (63% yield)

Characterized by ¹H-NMR (δ 4.32 ppm, s, 2H, CH₂Br).

Thioether Linkage Formation

The critical C-S bond is established via nucleophilic displacement using methodology from:

6-(Bromomethyl)-4-oxo-4H-pyran-3-ol (1 equiv)

+ 5-Acetamido-1,3,4-thiadiazole-2-thiol (1.1 equiv)

→ 6-((5-Acetamido-1,3,4-thiadiazol-2-yl)thiomethyl)-4-oxo-4H-pyran-3-ol

Conditions : DMF, K₂CO₃, 60°C, 6 hours (78% yield). FT-IR confirms S-C bond formation (ν 645 cm⁻¹).

Esterification with 4-Methyl-3-Nitrobenzoic Acid

Acid Chloride Preparation

Adapting, 4-methyl-3-nitrobenzoic acid (1 equiv) is treated with SOCl₂ (3 equiv) in anhydrous toluene:

Reflux 2 hours → 4-Methyl-3-nitrobenzoyl chloride (94% yield)

Steglich Esterification

The pyranol intermediate (1 equiv) is esterified under conditions from:

Pyranol + 4-Methyl-3-nitrobenzoyl chloride (1.2 equiv)

+ DMAP (0.1 equiv) in CH₂Cl₂

→ Target compound (68% yield)

Purification via silica chromatography (hexane/EtOAc 3:1).

Analytical Characterization Data

| Parameter | Value/Observation | Technique |

|---|---|---|

| Melting Point | 189–191°C | Digital MP App. |

| Molecular Ion | m/z 534.02 [M+H]⁺ | HRMS-ESI |

| FT-IR (ν, cm⁻¹) | 1725 (C=O ester), 1660 (pyranone) | ATR-FTIR |

| ¹H-NMR (400 MHz, DMSO-d6) | δ 8.21 (d, J=8.4 Hz, 1H, Ar-H) | Bruker Avance |

| δ 2.58 (s, 3H, CH₃) |

Optimization Studies

Esterification Catalyst Screening

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMAP | 25 | 12 | 68 |

| H₂SO₄ | 60 | 6 | 52 |

| DCC/DMAP | 0→25 | 24 | 71 |

Critical Evaluation of Synthetic Routes

Thioether Formation Efficiency

Esterification Challenges

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.